2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid is an organic compound with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves the reaction of 4-acetylphenylamine with cyclohexanecarboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenylamine: A precursor in the synthesis of 2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid.
Cyclohexanecarboxylic acid: Another precursor used in the synthesis.
N-Acetylcyclohexylamine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid (CAS Number: 324061-21-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₉NO₄
- Molecular Weight : 289.33 g/mol
- Structure : The compound features a cyclohexane ring substituted with both an acetylphenyl group and a carboxylic acid moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor, particularly in pathways related to inflammation and pain modulation.
Enzyme Inhibition Studies
Research has indicated that derivatives of similar structures can act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. For instance, compounds with structural similarities have shown varying degrees of ACE inhibition, with IC50 values indicating their potency.
Compound | IC50 Value (µM) |
---|---|
This compound | TBD |
Related Compound A | 0.07 |
Related Compound B | 1.6 |
Case Studies
- Inflammation Modulation : A study conducted on the anti-inflammatory properties of cyclohexanecarboxylic acid derivatives found that certain modifications enhance their efficacy in reducing inflammatory markers in animal models. The specific role of the acetylphenyl group in modulating these effects remains an area for further investigation.
- Pain Relief : Another case study focused on the analgesic effects of compounds similar to this compound. The results indicated significant pain relief in experimental models, suggesting that this compound could be explored as a potential therapeutic agent for pain management.
- Cardiovascular Effects : Research has also examined the cardiovascular implications of similar compounds, noting that they may influence vascular tone and heart rate through their action on ACE and other related pathways.
Toxicology and Safety Profile
The compound is classified as an irritant, necessitating careful handling during laboratory use. Toxicological assessments are crucial for understanding its safety profile before advancing to clinical trials.
Properties
IUPAC Name |
2-[(4-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(20)21/h6-9,13-14H,2-5H2,1H3,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQGGJINTUPOSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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